4-Imino-5-methylimidazolidin-2-one
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Overview
Description
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position, making it a unique derivative of imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with methyl ketone under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .
Scientific Research Applications
4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,5-Dihydro-2-methyl-1H-imidazole: This compound lacks the amino group at the 4-position, making it less reactive in certain biological contexts.
2-Methylimidazole: This compound has a similar structure but lacks the dihydro and amino functionalities, resulting in different chemical and biological properties.
Uniqueness: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H7N3O |
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Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-amino-5-methyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8) |
InChI Key |
HGHGYCVXQBIEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(=O)N1)N |
Origin of Product |
United States |
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